3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide
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Overview
Description
3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide is an organic compound with a complex structure that includes a benzofuran ring, a butanamide group, and a methylbenzoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylbenzoyl Group: This step often involves Friedel-Crafts acylation, where the benzofuran ring is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Butanamide Group: This can be done through amidation reactions, where the intermediate product is reacted with a suitable amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the methylbenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-methylbenzofuran: Shares the benzofuran ring but lacks the butanamide and methylbenzoyl groups.
4-methylbenzoyl chloride: Contains the methylbenzoyl group but lacks the benzofuran and butanamide components.
N-benzoylbutanamide: Contains the butanamide group but lacks the benzofuran and methylbenzoyl components.
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]butanamide |
InChI |
InChI=1S/C21H21NO3/c1-13(2)12-18(23)22-19-16-6-4-5-7-17(16)25-21(19)20(24)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,22,23) |
InChI Key |
JDUHZCMHGJZLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)C |
Origin of Product |
United States |
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